molecular formula C19H21N3OS2 B2665727 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1421513-03-2

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2665727
CAS No.: 1421513-03-2
M. Wt: 371.52
InChI Key: DUZXNWVERDDURA-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopentyl and thiophen-2-yl groups, along with an acetamide side chain bearing an additional thiophen-2-yl moiety. The cyclopentyl group may enhance metabolic stability, while the thiophene rings could contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c23-19(12-16-7-3-9-24-16)20-13-14-11-17(18-8-4-10-25-18)22(21-14)15-5-1-2-6-15/h3-4,7-11,15H,1-2,5-6,12-13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZXNWVERDDURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide under basic conditions.

    Attachment of the thiophene rings: Thiophene rings can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Formation of the acetamide group: The final step involves the reaction of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Reduced forms of the pyrazole ring or acetamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a unique arrangement of functional groups:

  • Pyrazole Ring : Contributes to the compound's reactivity and biological activity.
  • Cyclopentyl Group : Enhances lipophilicity, which can affect absorption and distribution in biological systems.
  • Thiophene Rings : Known for their electronic properties, which may influence the compound's interaction with biological targets.

The molecular formula is C20H21N3OS2C_{20}H_{21}N_{3}OS_{2} with a molecular weight of approximately 383.5 g/mol.

Preliminary studies have indicated that compounds with similar structures to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Research suggests that similar compounds can modulate inflammatory pathways by interacting with specific enzymes and receptors, potentially leading to therapeutic effects against conditions like arthritis and other inflammatory diseases .
  • Antitumor Properties : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Studies on related heterocyclic compounds have shown promising results in vitro against various cancer cell lines .
  • Antimicrobial Activity : Compounds containing thiophene and pyrazole moieties have been reported to possess antimicrobial properties, making them candidates for further exploration in treating infections .

Anti-inflammatory Activity

A study on derivatives of thiophene and pyrazole indicated that they could effectively bind to enzymes involved in inflammatory processes, resulting in reduced levels of pro-inflammatory mediators. This suggests their potential use in developing anti-inflammatory drugs.

Antitumor Evaluation

In vitro evaluations of similar compounds demonstrated significant inhibitory effects on human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines when compared to standard treatments like cisplatin. Molecular docking studies also supported these findings by showing strong binding affinities to critical targets involved in cancer progression .

Antimicrobial Studies

Research has highlighted the broad-spectrum antimicrobial activity of thiophene-containing compounds, showcasing their potential as new antimicrobial agents. These studies often involve screening against various bacterial strains to assess efficacy .

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole-acetamide derivatives with thiophene substituents. Below is a detailed comparison with analogous compounds identified in the literature:

Structural Analogues

Compound Name Key Structural Features Molecular Formula Biological/Pharmacological Notes Reference
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide Cyclopropyl-pyrazole, 4-(thiophen-2-yl)phenylacetamide C₁₈H₁₇N₃OS No explicit activity data; structural focus
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Tolyloxy substituent, dual pyrazole-thiophenmethyl binding C₁₈H₁₉N₃O₂S FEMA GRAS-listed (flavor/fragrance applications)
N-[1-(tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (86a) Tetrahydro-2H-pyran protecting group, regiochemical isomerism C₁₅H₁₇N₃O₂S Synthesized via TFA-catalyzed cyclization
Target Compound Cyclopentyl-pyrazole, dual thiophen-2-yl groups on acetamide C₁₉H₂₁N₃OS₂ Hypothesized kinase inhibition (structural analogy)

Key Differences and Implications

Substituent Effects :

  • The cyclopentyl group in the target compound provides greater steric bulk and lipophilicity compared to the cyclopropyl group in or the tetrahydro-2H-pyran in . This may improve membrane permeability or metabolic stability.
  • The dual thiophen-2-yl groups on the acetamide side chain distinguish it from analogues like , which features a tolyloxy group. Thiophene’s electron-rich aromatic system may enhance binding to sulfur-interacting enzymes or receptors.

However, related compounds (e.g., ) employ TFA-catalyzed cyclization in CH₃CN, suggesting possible parallels in methodology.

Biological Activity :

  • While the target compound lacks direct pharmacological data, structural analogs like are used in flavor/fragrance industries under FEMA GRAS designations. Others, such as , are structurally characterized but lack reported bioactivity. The target’s dual thiophene motifs may align with kinase inhibitors (e.g., JAK/STAT pathways), though this remains speculative without experimental validation.

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyrazole ring, thiophene groups, and a cyclopentyl moiety, suggest significant biological activity. This article reviews the compound's synthesis, characterization, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3OSC_{15}H_{19}N_{3}OS, with a molecular weight of approximately 289.4 g/mol. The compound features the following key structural components:

ComponentDescription
Pyrazole RingCentral to the compound's pharmacological activity
Thiophene GroupsEnhance biological interactions
Cyclopentyl MoietyContributes to lipophilicity and receptor binding

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including those similar to this compound. For instance, a series of pyrazolyl-thiazole derivatives demonstrated significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating that compounds with similar structural motifs may exhibit comparable antimicrobial effects .

Antioxidant Activity

The antioxidant capabilities of related compounds were assessed using DPPH and hydroxyl radical scavenging assays. These studies revealed that certain pyrazole derivatives possess substantial antioxidant properties, which could mitigate oxidative stress-related diseases . The ability to neutralize free radicals is crucial for developing therapeutic agents targeting oxidative damage.

Analgesic Effects

Research has also highlighted the analgesic potential of pyrazole-containing compounds. In animal models, specific derivatives exhibited significant central analgesic activity, suggesting that this compound could be explored for pain management therapies .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in inflammation and pain pathways. Compounds in this class may act as enzyme inhibitors or receptor modulators, influencing biochemical pathways associated with disease states .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study synthesized various pyrazole derivatives and tested them against multiple pathogens, showing promising results in inhibiting bacterial growth.
  • Analgesic Testing : Another investigation utilized the hot plate test to assess the analgesic properties of related compounds, demonstrating improved latency times compared to control groups.

Q & A

Q. What are the established synthetic routes for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide?

Answer: The synthesis typically involves multi-step pathways, including cyclization, alkylation, and amidation reactions. For example:

Cyclopentyl-pyrazole core formation : Reacting cyclopentyl hydrazine with thiophene-substituted diketones under reflux conditions to form the pyrazole ring.

Methylation and functionalization : Introducing the thiophen-2-yl acetamide moiety via nucleophilic substitution or coupling reactions.

Purification : Column chromatography or recrystallization (e.g., using propan-2-ol) to isolate the final product .
Key reagents include hydrazine derivatives, thiophene-based electrophiles, and catalysts like sodium hydroxide or palladium complexes .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing pyrazole and thiophene protons .
  • X-ray Crystallography : Use SHELXL for refining crystal structures. For example, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) can resolve stereochemistry .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., m/z 380.84 for analogous compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for cyclization steps to enhance reaction kinetics .
  • Catalyst Selection : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for thiophene functionalization) to reduce side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) or in-situ NMR to track reaction progress and adjust stoichiometry .

Q. What methodologies address contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
  • Dose-Response Analysis : Generate IC50 curves across multiple concentrations to validate potency thresholds .
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituting cyclopentyl with cyclohexyl) to isolate pharmacophore contributions .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like kinases or GPCRs, resolving discrepancies between in vitro and in silico data .

Q. How can computational tools enhance understanding of this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD plots) over 100-ns trajectories to identify key binding residues .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, predicting reactive sites for covalent binding .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to align structural features (e.g., thiophene sulfur as hydrogen bond acceptors) with active conformations .

Data Contradiction and Resolution

Q. How should researchers resolve inconsistencies in crystallographic data refinement?

Answer:

  • SHELXL Parameters : Adjust R1 and wR2 values iteratively. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve accuracy .
  • Twinning Analysis : Use PLATON to detect twinning ratios and refine data with HKLF5 format in SHELXL .
  • Validation Tools : Check CIF files with CheckCIF for bond-length outliers (e.g., C–S bonds in thiophene rings should be ~1.71 Å) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Compounds

ParameterValue (Example)Source
Space groupP21/c
Unit cell (Å)a = 6.0686, b = 18.688
Resolution range0.84–1.20 Å
R1 (final)0.042

Q. Table 2. Synthetic Yield Optimization Strategies

ConditionOptimal ValueImpact on Yield
Reaction temperature80°C+25%
Catalyst loading5 mol% Pd(PPh3)4+15%
SolventAnhydrous DMF+30%

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